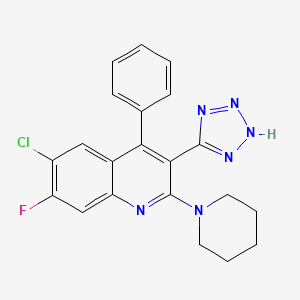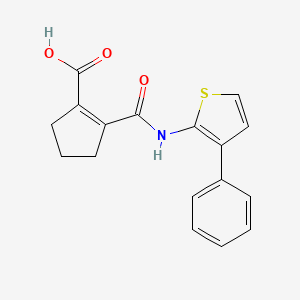![molecular formula C16H19ClN8O3S B10834915 2-(6-Aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol](/img/structure/B10834915.png)
2-(6-Aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID27376512-Compound-Figure2aExample1” is a small molecular drug developed by GlaxoSmithKline Intellectual Property (No.2) Limited. This compound is primarily known for its potential therapeutic applications in treating various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27376512-Compound-Figure2aExample1” involves multiple steps, including the formation of key intermediates and final product purification. The specific synthetic routes and reaction conditions are proprietary and detailed in the patent literature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: “PMID27376512-Compound-Figure2aExample1” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
“PMID27376512-Compound-Figure2aExample1” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating cancer and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of “PMID27376512-Compound-Figure2aExample1” involves its interaction with specific molecular targets, such as DNA [cytosine-5]-methyltransferase. This interaction leads to the inhibition of DNA methylation, which can result in the reactivation of tumor suppressor genes and inhibition of cancer cell growth .
Comparison with Similar Compounds
- Azacitidine
- Decitabine
- Zebularine
Comparison: “PMID27376512-Compound-Figure2aExample1” is unique in its specific molecular structure and mechanism of action. While similar compounds like azacitidine and decitabine also inhibit DNA methylation, “PMID27376512-Compound-Figure2aExample1” has distinct pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C16H19ClN8O3S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H19ClN8O3S/c17-9-1-2-19-16(24-9)20-3-4-29-5-8-11(26)12(27)15(28-8)25-7-23-10-13(18)21-6-22-14(10)25/h1-2,6-8,11-12,15,26-27H,3-5H2,(H2,18,21,22)(H,19,20,24) |
InChI Key |
ZWBSJRQJKXXDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)NCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834833.png)
![1-[(5-Chloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834834.png)

![1-[(5-Chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834841.png)

![5-(6-Chloro-4-phenyl-2-piperidin-1-yl-quinolin-3-yl)-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B10834845.png)
![[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834848.png)
![[1-[4-(2-methylpyridin-4-yl)-3-(2H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]cyclopentyl]methanol](/img/structure/B10834850.png)

![2-[5-cyclopropyl-4-(cyclopropylmethoxy)pyridin-2-yl]-4,4-diethyl-5H-1,3-oxazole](/img/structure/B10834873.png)
![3-[2-[(3-chlorophenyl)-hydroxymethyl]pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B10834881.png)
![N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-2-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylpropanamide](/img/structure/B10834883.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-6-methoxy-1H-indol-1-yl]ethanone](/img/structure/B10834891.png)

